N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,3,5-trimethylpyrazole core linked to a substituted ethylamine group. The ethylamine moiety is functionalized with a dimethylamino group and a 1-benzothiophen-3-yl aromatic system. The sulfonamide group (-SO₂NH-) is a critical pharmacophore, often associated with enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-12-18(13(2)22(5)20-12)26(23,24)19-10-16(21(3)4)15-11-25-17-9-7-6-8-14(15)17/h6-9,11,16,19H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDMVBGZDQNGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a novel compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrazole core with a sulfonamide group and a benzothiophene moiety. Its molecular formula is , with a molecular weight of approximately 398.53 g/mol. The presence of multiple functional groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N4O2S |
| Molecular Weight | 398.53 g/mol |
| Melting Point | Not available |
| Solubility | Not specified |
Antiproliferative Effects
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, one study evaluated the compound's efficacy against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that while the compound showed some inhibitory effects, it did not exhibit notable cytotoxicity at tested concentrations .
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that the sulfonamide group plays a crucial role in its interaction with biological targets such as enzymes involved in cancer cell proliferation and survival pathways. Additionally, the presence of the dimethylamino group may enhance membrane permeability, facilitating cellular uptake.
Other Biological Activities
Research indicates that compounds similar to this compound possess a range of biological activities including:
- Antibacterial : Some derivatives have shown effectiveness against various bacterial strains.
- Antifungal : Activity against fungal pathogens has also been reported.
- Anti-inflammatory : The compound may modulate inflammatory pathways.
- Antioxidant : Potential to scavenge free radicals and reduce oxidative stress .
Case Studies
In a recent study published in Pharmaceutical Research, researchers synthesized several pyrazole derivatives and assessed their biological activity. Among these, this compound was highlighted for its promising antiproliferative effects against specific cancer cell lines while maintaining low cytotoxicity towards normal cells .
Another investigation explored the compound's potential as an anti-inflammatory agent through in vitro assays measuring cytokine release from activated macrophages. Results indicated a reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analog: N-{2-[4-(Dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (BF96013)
- Molecular Formula : C₁₆H₂₄N₄O₂S
- Molecular Weight : 336.45 g/mol
- Key Differences: Replaces the 1-benzothiophen-3-yl group with a 4-(dimethylamino)phenyl substituent. The phenyl group lacks the sulfur atom and fused aromatic system of benzothiophene, reducing lipophilicity and altering electronic properties. Implications: The absence of benzothiophene may decrease membrane permeability but improve aqueous solubility. The dimethylaminophenyl group retains basicity, which could influence pharmacokinetics (e.g., absorption and distribution) .
Structural Analog: N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide (BF96012)
- Molecular Formula : C₁₃H₁₉N₃O₃S₂
- Molecular Weight : 329.44 g/mol
- Key Differences: Substitutes the benzothiophene with a simpler thiophen-2-yl group and replaces the pyrazole core with a 1,2-oxazole ring. Implications: Thiophene’s smaller size may reduce π-π stacking efficiency but enhance metabolic stability compared to benzothiophene .
Structural Analog: N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride
- Molecular Formula : C₁₅H₂₀ClN₃O₂
- Molecular Weight : 309.79 g/mol
- Key Differences: Features a quinoline-carboxamide scaffold instead of a pyrazole-sulfonamide system. The hydroxyquinoline group introduces hydrogen-bonding capacity but lacks the sulfonamide pharmacophore. Implications: Quinoline derivatives are associated with antimicrobial or anticancer activity, suggesting divergent therapeutic applications compared to sulfonamide-based compounds .
Comparative Data Table
| Compound Name | Core Structure | Aromatic Group | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Pyrazole-sulfonamide | 1-Benzothiophen-3-yl | ~337 (estimated) | Sulfonamide, Dimethylamino |
| N-{2-[4-(Dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | Pyrazole-sulfonamide | 4-(Dimethylamino)phenyl | 336.45 | Sulfonamide, Dimethylamino |
| N-[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | Oxazole-sulfonamide | Thiophen-2-yl | 329.44 | Sulfonamide, Dimethylamino |
| N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride | Quinoline-carboxamide | Quinoline | 309.79 | Carboxamide, Hydroxyquinoline |
Research Findings and Implications
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~1–2) compared to carboxamides (pKa ~4–5), influencing target binding and metabolic stability .
- Synthetic Complexity : Benzothiophene incorporation requires specialized cyclization steps, which may lower synthetic yields compared to phenyl or thiophene derivatives .
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how can purity be optimized?
Methodological Answer:
A common approach involves multi-step condensation and sulfonylation. For example:
Condensation: React 1-benzothiophene-3-carbaldehyde with dimethylamine under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) to form the intermediate amine .
Sulfonylation: Introduce the pyrazole-sulfonamide moiety via nucleophilic substitution, using 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in anhydrous dichloromethane with triethylamine as a base (0°C to room temperature, 12 hours).
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity. Monitor reactions via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 90:10 acetonitrile/water) .
How should researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
Use a combination of spectroscopic and computational tools:
- NMR: ¹H/¹³C NMR (DMSO-d6) to confirm substituent positions (e.g., dimethylamino protons at δ ~2.2 ppm, benzothiophene aromatic protons at δ 7.1–7.8 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (expected [M+H]+ ~462.2 Da).
- LogP: Determine hydrophobicity via reverse-phase HPLC or computational tools (e.g., PubChem’s XLogP3 ~3.5) .
- Thermal Stability: TGA/DSC to assess decomposition temperature (>200°C typical for sulfonamides) .
Advanced Research Questions
What strategies are effective for structure-activity relationship (SAR) studies targeting the sulfonamide and benzothiophene moieties?
Methodological Answer:
Analog Synthesis: Replace the benzothiophene with thiophene or benzofuran to assess π-π stacking effects. Modify dimethylamino groups to ethyl or pyrrolidine for steric/electronic comparisons .
Biological Assays: Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) or cellular models (e.g., cancer cell lines) to correlate substituents with IC50 values. Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins .
Data Analysis: Apply multivariate regression to identify critical substituents (e.g., sulfonamide’s electron-withdrawing effect enhances binding affinity) .
How can researchers resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
Experimental Design: Use an embedded mixed-methods approach (quantitative activity assays + qualitative mechanistic studies) to triangulate results .
Control Groups: Include positive/negative controls (e.g., known inhibitors) in all assays to normalize inter-lab variability .
Meta-Analysis: Pool data from multiple studies (e.g., IC50 values from kinase assays vs. cell viability tests) using standardized metrics (e.g., pIC50) to identify outliers .
Mechanistic Studies: Validate target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding .
What in silico methods are recommended for predicting the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer:
ADMET Prediction: Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Toxicity Screening: Run ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction linked to sulfonamides) .
Docking Simulations: Map the compound’s interaction with hERG channels (to assess cardiotoxicity risk) using Glide or MOE .
How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
DoE (Design of Experiments): Apply factorial design (e.g., temperature, solvent polarity, catalyst loading) to identify critical parameters. For example, increasing reaction temperature from 70°C to 90°C improves sulfonylation yield by 20% .
Catalyst Screening: Test alternatives to triethylamine (e.g., DBU or DIPEA) for base-sensitive intermediates .
Green Chemistry: Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
